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Compound of Interest

Compound Name: 1-Benzothiophene-5-carbonitrile

Cat. No.: B1273736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of synthesized compounds is a cornerstone of chemical research and

drug development. For derivatives of 1-Benzothiophene-5-carbonitrile, a scaffold of interest

in medicinal chemistry, rigorous structural validation is paramount. This guide provides a

comparative overview of standard analytical techniques and presents experimental data to aid

in the unequivocal confirmation of their molecular structures.

Data Presentation: A Comparative Analysis
The following tables summarize key physical and spectroscopic data for 1-Benzothiophene-5-
carbonitrile and representative derivatives. This quantitative data serves as a benchmark for

researchers synthesizing similar compounds.

Table 1: Physicochemical Properties
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Compound Molecular Formula
Molecular Weight (
g/mol )

Melting Point (°C)

1-Benzothiophene-5-

carbonitrile
C₉H₅NS 159.21 69

2-Amino-6-methyl-

4,5,6,7-tetrahydro-1-

benzothiophene-3-

carbonitrile

C₁₀H₁₂N₂S 192.29 Not Reported

1-Benzothiophene-5-

carbaldehyde
C₉H₆OS 162.21 Not Reported

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Data for 1-Benzothiophene-5-carbonitrile is predicted based on spectral data of closely

related analogs. Specific experimental data was not available in the searched resources.

Proton
1-Benzothiophene-5-
carbonitrile (Predicted)

1-Benzothiophene-5-
carbaldehyde

H2 ~7.5-7.6 7.63

H3 ~7.4-7.5 7.45

H4 ~8.0-8.1 8.25

H6 ~7.7-7.8 7.95

H7 ~7.9-8.0 7.90

CHO - 10.10

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Data for 1-Benzothiophene-5-carbonitrile is predicted based on spectral data of closely

related analogs. Specific experimental data was not available in the searched resources.
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Carbon
1-Benzothiophene-5-carbonitrile
(Predicted)

C2 ~125

C3 ~123

C3a ~139

C4 ~127

C5 ~110

C6 ~130

C7 ~124

C7a ~141

CN ~118

Table 4: Mass Spectrometry Data

Compound Ionization Mode
[M]+ or [M+H]⁺
(m/z)

Key Fragments
(m/z)

1-Benzothiophene-5-

carbonitrile
EI 159 132, 115, 89

Benzo[b]thiophene EI 134 134, 89

Table 5: Infrared (IR) Spectroscopy Data

Functional Group
1-Benzothiophene-5-carbonitrile
(Expected, cm⁻¹)

C≡N Stretch 2220-2260

Aromatic C-H Stretch 3000-3100

Aromatic C=C Stretch 1450-1600
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Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental results. Below

are standard protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved; gentle warming or sonication can be used if necessary.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-2 seconds.

Acquisition time: 2-4 seconds.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Proton-decoupled pulse sequence.

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation delay: 2-5 seconds.
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Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Sample Preparation:

Electron Ionization (EI): Dissolve a small amount of the sample in a volatile solvent (e.g.,

methanol, dichloromethane). The sample is introduced via a direct insertion probe or as

the effluent from a gas chromatograph.

Electrospray Ionization (ESI): Prepare a dilute solution (1-10 µg/mL) of the sample in a

solvent mixture compatible with LC-MS (e.g., acetonitrile/water with 0.1% formic acid).

Instrumentation and Analysis:

EI-MS: A mass spectrometer equipped with an electron ionization source. The standard

electron energy is 70 eV. The instrument is typically a quadrupole or time-of-flight (TOF)

analyzer.

ESI-MS: A liquid chromatograph coupled to a mass spectrometer with an electrospray

ionization source. Analysis is performed by infusing the sample solution directly or after

chromatographic separation.

X-ray Crystallography

Crystal Growth: High-quality single crystals are essential. This can be achieved by slow

evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A suitable

crystal (typically 0.1-0.3 mm in each dimension) is selected.

Data Collection:

The crystal is mounted on a goniometer head and placed in an X-ray diffractometer.

The crystal is cooled (often to 100-120 K) to minimize thermal vibrations.

A monochromatic X-ray beam is directed at the crystal, and diffraction patterns are

collected as the crystal is rotated.
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Structure Solution and Refinement:

The collected diffraction data is processed to determine the intensities and positions of the

reflections.

The crystal structure is solved using direct methods or Patterson methods.

The atomic positions and thermal parameters are refined until the calculated diffraction

pattern matches the experimental data.

Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural validation of 1-
Benzothiophene-5-carbonitrile derivatives.
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Structural Validation Workflow for 1-Benzothiophene-5-carbonitrile Derivatives
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Caption: Workflow for the structural validation of 1-Benzothiophene-5-carbonitrile derivatives.
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Key Spectroscopic Correlations for Structure Elucidation
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Caption: Logical relationships in spectroscopic data interpretation for structural validation.

To cite this document: BenchChem. [A Comprehensive Guide to the Structural Validation of
1-Benzothiophene-5-carbonitrile Derivatives]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1273736#validating-the-structure-of-1-
benzothiophene-5-carbonitrile-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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